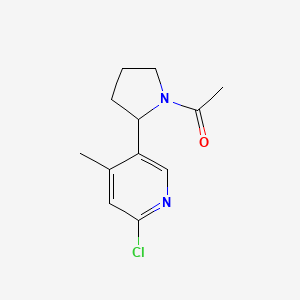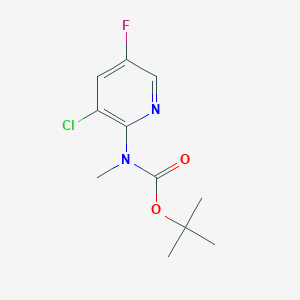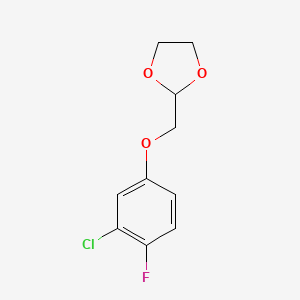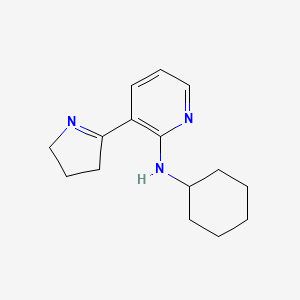![molecular formula C13H17N3O2S2 B11798645 2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11798645.png)
2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole is a chemical compound with the molecular formula C13H17N3O2S2 and a molecular weight of 311.4 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole typically involves the reaction of piperazine with a benzothiazole derivative. One common method includes the use of piperazine and 2-chloroethyl sulfone as starting materials. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by crystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while substitution reactions on the benzothiazole ring can yield a variety of substituted benzothiazoles .
Scientific Research Applications
2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit quorum sensing in bacteria, which is a key pathway for bacterial communication and virulence. This inhibition can prevent the formation of biofilms and reduce bacterial pathogenicity . Additionally, the compound may interact with enzymes and receptors involved in various biological processes, contributing to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: Known for its antimycobacterial activity.
Benzo[d]thiazole-2-thiol: Investigated for its quorum sensing inhibition properties.
2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]oxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the thiazole ring.
Uniqueness
2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole is unique due to its specific combination of a piperazine moiety and a benzothiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3O2S2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(2-piperazin-1-ylethylsulfonyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H17N3O2S2/c17-20(18,10-9-16-7-5-14-6-8-16)13-15-11-3-1-2-4-12(11)19-13/h1-4,14H,5-10H2 |
InChI Key |
VKFDHUMYOXGUET-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCS(=O)(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11798628.png)




